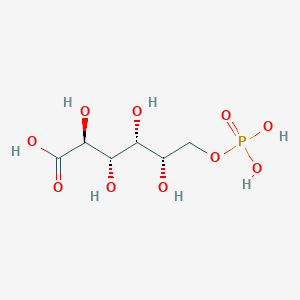
(2,3,4,5,6-Pentahydroxycyclohexyl) dihydrogen phosphate
Übersicht
Beschreibung
(2,3,4,5,6-Pentahydroxycyclohexyl) dihydrogen phosphate is a natural product found in Arabidopsis thaliana and Helianthus annuus . It has a molecular formula of C6H13O9P and a molecular weight of 260.14 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is (2,3,4,5,6-pentahydroxycyclohexyl) dihydrogen phosphate . The InChI representation isInChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14) . The canonical SMILES representation is C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O . Physical And Chemical Properties Analysis
This compound has a density of 2.0±0.1 g/cm³ . Its boiling point is 517.4±60.0 °C at 760 mmHg . The vapour pressure is 0.0±3.1 mmHg at 25°C . The enthalpy of vaporization is 90.9±6.0 kJ/mol . The flash point is 266.7±32.9 °C . The index of refraction is 1.651 . The molar refractivity is 46.9±0.4 cm³ . It has 9 hydrogen bond acceptors and 7 hydrogen bond donors . It has 2 freely rotating bonds . The polar surface area is 178 Ų . The polarizability is 18.6±0.5 10^-24 cm³ . The surface tension is 137.1±5.0 dyne/cm . The molar volume is 128.4±5.0 cm³ .Wissenschaftliche Forschungsanwendungen
1. Catalyst in Organic Synthesis
A new acidic ionic liquid, 1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen phosphate ([H2-DABCO][H2PO4]2), was developed and characterized. It demonstrated its utility as a reusable catalyst, promoting the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, which are important biologically active compounds in the pharmaceutical industry. This process offers advantages such as high yields, short reaction times, and simple procedures, using a catalyst that's easy and cheap to prepare (Shirini, Langarudi, & Daneshvar, 2017).
2. Fluorescent Sensing of Dihydrogen Phosphate
The sensitive and selective detection of dihydrogen phosphate (H2PO4−) is of significant interest due to its role in various chemical and biological processes. Fluorescent methods for detecting H2PO4− have many advantages, including simplicity and the ability to determine low levels. The review discusses the progress in developing H2PO4− fluorescent sensors based on organic scaffolds for sensing in both organic and aqueous solutions. It categorizes the sensors into intensity-based "turn-off" and "turn-on" fluorescent sensors, as well as ratiometric fluorescent sensors (Zhang et al., 2014).
3. Binding Studies with Polyammonium Macrocycle
A study showcased the binding of dihydrogen phosphate with a simple hexaaza polyammonium macrocycle. This complex, characterized by intricate hydrogen-bonding networks, revealed high formation constants for complexes formed between the macrocycle and phosphate species at various pH levels. Such binding behaviors are crucial for understanding the interactions of dihydrogen phosphate in biological systems and can inform the design of novel receptors or catalysts (Gerasimchuk et al., 2000).
4. Detection and Characterization of Phosphate Metabolites
A novel strategy was developed using 3-aminomethyl pyridine (AMPy) derivatization coupled with hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) for the determination of multiple types of phosphate metabolites. This approach, which improves the stability and detection limits of phosphate metabolites, could significantly advance the study of biological processes and drug mechanisms (Sheng et al., 2021).
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentahydroxycyclohexyl) dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAPMGSXUVUWAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862219 | |
| Record name | Inositol, 1-(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3,4,5,6-Pentahydroxycyclohexyl) dihydrogen phosphate | |
CAS RN |
13004-72-3 | |
| Record name | Inositol, 1-(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



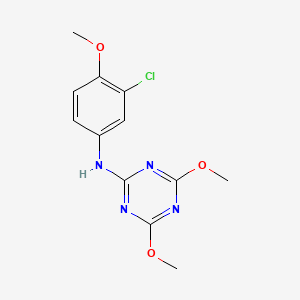
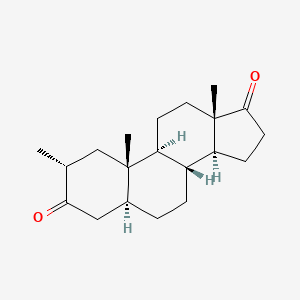


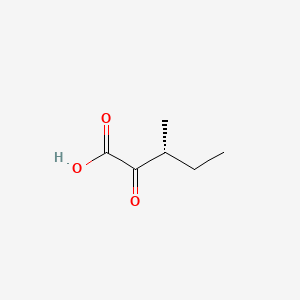


![2-[[(5S,6S)-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1212614.png)
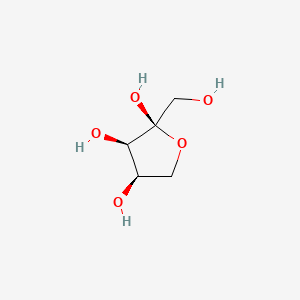
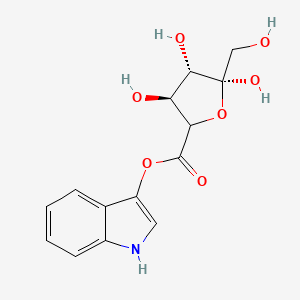

![[(3aR,4S,6aR,8R,9S,9aS,9bS)-9-(chloromethyl)-8,9-dihydroxy-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (2S)-3-chloro-2-hydroxy-2-methylpropanoate](/img/structure/B1212620.png)
